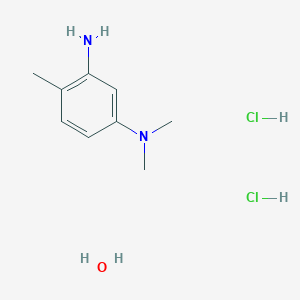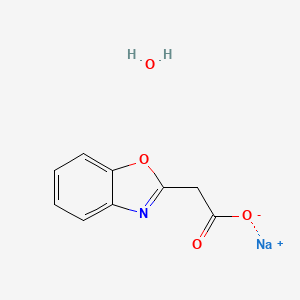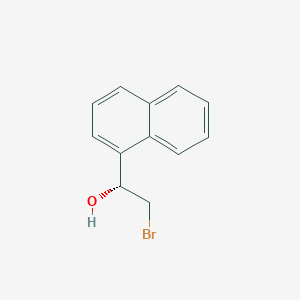
(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide” is a chemical compound with the empirical formula C9H12BrNO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 230.10 . The SMILES string representation of the molecule isNC1=CC=C (OC (C)C2)C2=C1. [H]Br . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 230.10 . The SMILES string representation of the molecule isNC1=CC=C (OC (C)C2)C2=C1. [H]Br .
Scientific Research Applications
Antimicrobial Agent Development
Benzofuran derivatives, including (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide , have been identified as promising scaffolds for the development of new antimicrobial agents . Their unique structural features make them suitable for designing drugs that are active against various microbes, potentially addressing antibiotic resistance issues.
Anti-Tumor Activity
Recent studies have highlighted the potential of benzofuran compounds in the treatment of tumors. The structural analogs of benzofuran have shown anti-proliferative activities, suggesting that (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide could play a role in cancer therapy .
Alzheimer’s Disease Treatment
Benzofuran analogs have demonstrated potent anti-amyloid aggregation activity, providing alternative treatments for Alzheimer’s disease (AD). The ability of these compounds to cross the blood-brain barrier makes them particularly valuable in neurodegenerative disease research .
Anti-Inflammatory Applications
The anti-inflammatory properties of benzofuran derivatives are well-documented. This suggests that (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide could be used to develop new anti-inflammatory medications, potentially with fewer side effects than current treatments .
Antioxidant Properties
Benzofuran derivatives exhibit significant antioxidant activities. This property is crucial for preventing oxidative stress-related diseases, and (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide could be used in the synthesis of antioxidant agents .
Bone Anabolic Agents
Some benzofuran compounds have been identified as bone anabolic agents. This application is particularly relevant for conditions like osteoporosis, where promoting bone growth is essential .
Fluorescent Sensors for Analgesics
Benzofuran derivatives have been used to develop fluorescent sensors for analgesics. This application is important for drug monitoring and ensuring proper dosage .
Pharmacological Characterization
Benzofuran derivatives have been used in pharmacological characterization studies to understand their interaction with various biological targets. This research is fundamental for drug discovery and development .
Safety and Hazards
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This suggests that there could be potential future research directions involving this compound.
properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6H,4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPVWUMFMBANGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)




![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)




![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)